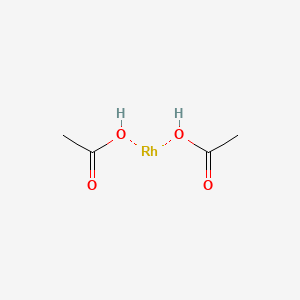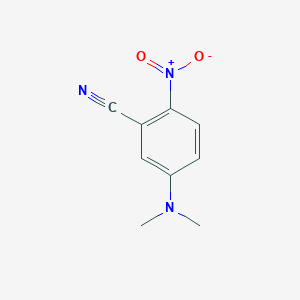
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyl group, a propyl group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction conditions are mild, usually at room temperature, and the yield is generally high .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent functionalization of the phenyl ring .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other silyl groups or removed to expose the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tetra-n-butylammonium fluoride for deprotection of the silyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of free hydroxyl groups or other silyl-protected derivatives.
Aplicaciones Científicas De Investigación
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free hydroxyl group .
Comparación Con Compuestos Similares
tert-Butyl(dimethyl)silyl-protected alcohols: These compounds share the tert-butyl(dimethyl)silyl protecting group but differ in the structure of the alcohol moiety.
tert-Butyl(dimethyl)silyl-protected phenols: Similar in structure but with a phenol group instead of a methanol group.
Uniqueness: (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other silyl-protected compounds .
Propiedades
Número CAS |
149680-37-5 |
|---|---|
Fórmula molecular |
C16H28O2Si |
Peso molecular |
280.48 g/mol |
Nombre IUPAC |
[4-[tert-butyl(dimethyl)silyl]oxy-3-propylphenyl]methanol |
InChI |
InChI=1S/C16H28O2Si/c1-7-8-14-11-13(12-17)9-10-15(14)18-19(5,6)16(2,3)4/h9-11,17H,7-8,12H2,1-6H3 |
Clave InChI |
XTCCGTCPXCNWFR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)CO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Phenyl-N-[(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B8721411.png)




![[[(3-Methyl-5-isoxazolyl)amino]methylene]malonic acid diethyl ester](/img/structure/B8721443.png)

